(4S)-1-Boc-4-mercapto-L-proline methyl ester
Overview
Description
(4S)-1-Boc-4-mercapto-L-proline methyl ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a mercapto group, and a methyl ester group. These functional groups make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Boc-4-mercapto-L-proline methyl ester typically involves the protection of the amino group of L-proline with a Boc group, followed by the introduction of a mercapto group at the 4-position and esterification of the carboxyl group. The reaction conditions often include the use of reagents such as di-tert-butyl dicarbonate for Boc protection, thiolating agents for the mercapto group, and methanol for esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4S)-1-Boc-4-mercapto-L-proline methyl ester undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted derivatives of this compound.
Scientific Research Applications
(4S)-1-Boc-4-mercapto-L-proline methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4S)-1-Boc-4-mercapto-L-proline methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides protection during synthesis, while the mercapto group can form covalent bonds with target molecules, modulating their activity. The ester group facilitates the compound’s incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
- (4S)-1-Boc-4-hydroxy-L-proline methyl ester
- (4S)-1-Boc-4-amino-L-proline methyl ester
- (4S)-1-Boc-4-fluoro-L-proline methyl ester
Uniqueness
(4S)-1-Boc-4-mercapto-L-proline methyl ester is unique due to the presence of the mercapto group, which imparts distinct reactivity and allows for the formation of sulfur-containing derivatives. This makes it particularly valuable in the synthesis of thiol-containing peptides and other biologically active molecules.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-6-7(17)5-8(12)9(13)15-4/h7-8,17H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOZATQWCASPQA-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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